molecular formula C19H29ClN2O3 B12752476 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-(3,4-dimethoxyphenyl)ethyl)-2,2,5,5-tetramethyl-, monohydrochloride CAS No. 93968-96-8

1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-(3,4-dimethoxyphenyl)ethyl)-2,2,5,5-tetramethyl-, monohydrochloride

Cat. No.: B12752476
CAS No.: 93968-96-8
M. Wt: 368.9 g/mol
InChI Key: WLSQTUQOOAFLMC-UHFFFAOYSA-N
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Description

1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-(3,4-dimethoxyphenyl)ethyl)-2,2,5,5-tetramethyl-, monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrole ring, a carboxamide group, and a dimethoxyphenyl ethyl side chain. The presence of multiple functional groups makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

The synthesis of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-(3,4-dimethoxyphenyl)ethyl)-2,2,5,5-tetramethyl-, monohydrochloride involves several steps, including the formation of the pyrrole ring, the introduction of the carboxamide group, and the attachment of the dimethoxyphenyl ethyl side chain. The reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups present in the molecule, leading to the formation of new compounds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, resulting in the formation of different derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-(3,4-dimethoxyphenyl)ethyl)-2,2,5,5-tetramethyl-, monohydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-(3,4-dimethoxyphenyl)ethyl)-2,2,5,5-tetramethyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-(3,4-dimethoxyphenyl)ethyl)-2,2,5,5-tetramethyl-, monohydrochloride is unique due to its specific structure and functional groups. Similar compounds may include other pyrrole derivatives or carboxamide-containing molecules, but the presence of the dimethoxyphenyl ethyl side chain and the tetramethyl groups sets this compound apart. This uniqueness may contribute to its distinct chemical and biological properties.

Properties

CAS No.

93968-96-8

Molecular Formula

C19H29ClN2O3

Molecular Weight

368.9 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide;hydrochloride

InChI

InChI=1S/C19H28N2O3.ClH/c1-18(2)12-14(19(3,4)21-18)17(22)20-10-9-13-7-8-15(23-5)16(11-13)24-6;/h7-8,11-12,21H,9-10H2,1-6H3,(H,20,22);1H

InChI Key

WLSQTUQOOAFLMC-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C(N1)(C)C)C(=O)NCCC2=CC(=C(C=C2)OC)OC)C.Cl

Origin of Product

United States

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